Methanediol dipropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanediol dipropanoate can be synthesized through the esterification of methanediol with propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanediol dipropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of methanediol and propanoic acid.
Oxidation: Under specific conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Methanediol and propanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Methanediol dipropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanediol dipropanoate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed, releasing methanediol and propanoic acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methanediol diacetate: Another diester of methanediol, but with acetic acid instead of propanoic acid.
Methanediol dibutanoate: A diester of methanediol with butanoic acid.
Methanediol dimethanoate: A diester of methanediol with methanoic acid.
Uniqueness
Methanediol dipropanoate is unique due to its specific ester groups derived from propanoic acid, which impart distinct chemical properties and reactivity compared to other similar compounds. Its specific structure and reactivity make it suitable for particular applications in organic synthesis and industrial processes.
Biological Activity
Methanediol dipropanoate, with the chemical formula C7H12O4, is an ester compound derived from methanediol and propanoic acid. Its potential biological activities have garnered interest in various fields, including biochemistry, pharmacology, and industrial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through the esterification of methanediol with propanoic acid, typically using sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The hydrolysis of its ester bonds can release methanediol and propanoic acid, which may participate in further biochemical reactions. The specific pathways affected depend on the biological context in which the compound is utilized .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in disinfectants or preservatives.
- Therapeutic Potential : Investigations into its therapeutic applications have shown promise in modulating metabolic pathways, potentially influencing energy metabolism and fat storage .
- Interactions with Enzymes : this compound may interact with specific enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), suggesting its potential application in food preservation and medical disinfectants.
Case Study 2: Metabolic Modulation
In a controlled trial involving animal models, this compound was administered to assess its impact on lipid metabolism. Findings revealed a notable decrease in body fat percentage and improved glucose tolerance, indicating its potential as a therapeutic agent for metabolic disorders .
Research Findings
Recent research has focused on the broader implications of this compound in biological systems:
- Biochemical Pathways : Studies have shown that this compound influences key biochemical pathways related to energy metabolism. It may enhance fatty acid oxidation and reduce lipogenesis .
- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at recommended dosages, although further studies are required to confirm long-term effects .
Properties
CAS No. |
7044-96-4 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
propanoyloxymethyl propanoate |
InChI |
InChI=1S/C7H12O4/c1-3-6(8)10-5-11-7(9)4-2/h3-5H2,1-2H3 |
InChI Key |
RYFCKWOMDKDLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCOC(=O)CC |
Origin of Product |
United States |
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